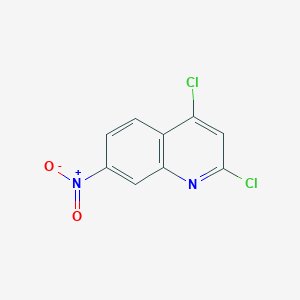![molecular formula C32H48N2O7 B13022397 [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[3-hydroxy-4-[(7Z)-5-methyl-2-oxo-1-oxa-3-azacyclohexadec-7-en-3-yl]-1-phenylbutan-2-yl]carbamate](/img/structure/B13022397.png)
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[3-hydroxy-4-[(7Z)-5-methyl-2-oxo-1-oxa-3-azacyclohexadec-7-en-3-yl]-1-phenylbutan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[3-hydroxy-4-[(7Z)-5-methyl-2-oxo-1-oxa-3-azacyclohexadec-7-en-3-yl]-1-phenylbutan-2-yl]carbamate is a complex organic compound with a unique structure that includes multiple stereocenters
Preparation Methods
The synthesis of [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[3-hydroxy-4-[(7Z)-5-methyl-2-oxo-1-oxa-3-azacyclohexadec-7-en-3-yl]-1-phenylbutan-2-yl]carbamate can be achieved through several synthetic routes. One common method involves the use of hexahydrofuran as a starting material, which undergoes a series of chemical reactions to yield the desired product . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the stereoselectivity and purity of the final compound .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize the reaction yield . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[3-hydroxy-4-[(7Z)-5-methyl-2-oxo-1-oxa-3-azacyclohexadec-7-en-3-yl]-1-phenylbutan-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[3-hydroxy-4-[(7Z)-5-methyl-2-oxo-1-oxa-3-azacyclohexadec-7-en-3-yl]-1-phenylbutan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[3-hydroxy-4-[(7Z)-5-methyl-2-oxo-1-oxa-3-azacyclohexadec-7-en-3-yl]-1-phenylbutan-2-yl]carbamate can be compared with other similar compounds, such as:
- (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl [(2S,3R)-4-{ (4-amino-3-{[3-(1-pyrrolidinyl)propyl]amino}phenyl)sulfonylamino}-3-hydroxy-1-phenyl-2-butanyl]carbamate
- (3aR,4R,5R,6aS)-Hexahydro-4-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-2-oxo-2H-cyclopenta furan-5-yl Ester [1,1’-Biphenyl]-4-carboxylic Acid
These compounds share structural similarities but differ in their specific functional groups and stereochemistry, which can lead to differences in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C32H48N2O7 |
|---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[3-hydroxy-4-[(7Z)-5-methyl-2-oxo-1-oxa-3-azacyclohexadec-7-en-3-yl]-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C32H48N2O7/c1-24-14-10-7-5-3-2-4-6-8-13-18-39-32(37)34(21-24)22-28(35)27(20-25-15-11-9-12-16-25)33-31(36)41-29-23-40-30-26(29)17-19-38-30/h7,9-12,15-16,24,26-30,35H,2-6,8,13-14,17-23H2,1H3,(H,33,36)/b10-7-/t24?,26-,27?,28?,29-,30+/m0/s1 |
InChI Key |
RDLIORFDKYRMIZ-MVLYQDNDSA-N |
Isomeric SMILES |
CC1C/C=C\CCCCCCCCOC(=O)N(C1)CC(C(CC2=CC=CC=C2)NC(=O)O[C@H]3CO[C@@H]4[C@H]3CCO4)O |
Canonical SMILES |
CC1CC=CCCCCCCCCOC(=O)N(C1)CC(C(CC2=CC=CC=C2)NC(=O)OC3COC4C3CCO4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



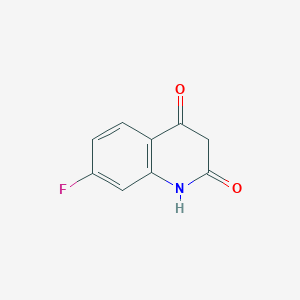
![2,2,4-Trimethylbenzo[d][1,3]dioxole](/img/structure/B13022327.png)
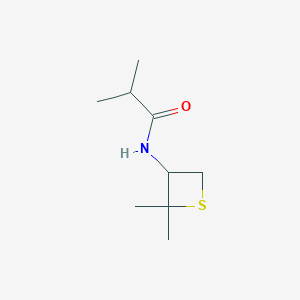
![6-(tert-Butoxycarbonyl)octahydrofuro[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13022334.png)
![5-Methyl-2-(morpholin-4-ylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13022354.png)
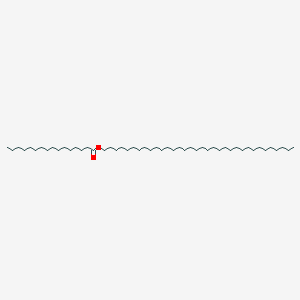
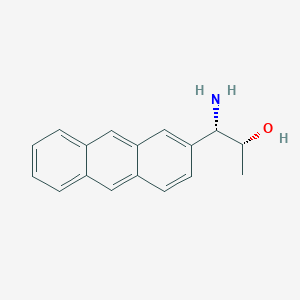

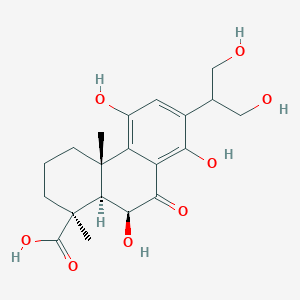
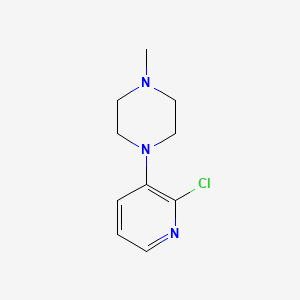
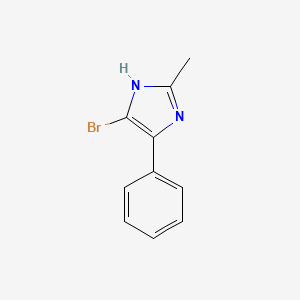
![4-Chlorothieno[2,3-d]pyridazine-7-carboxylicacid](/img/structure/B13022405.png)
